Methylidyne(2,4,4-trimethylpentan-2-yl)azanium
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Overview
Description
Methylidyne(2,4,4-trimethylpentan-2-yl)azanium is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is known for its sterically hindered amine structure, which makes it a valuable component in the preparation of drug candidates and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylidyne(2,4,4-trimethylpentan-2-yl)azanium typically involves hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions for this method include the use of specific catalysts and controlled temperature settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methylidyne(2,4,4-trimethylpentan-2-yl)azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different amine derivatives .
Scientific Research Applications
Methylidyne(2,4,4-trimethylpentan-2-yl)azanium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylidyne(2,4,4-trimethylpentan-2-yl)azanium involves its interaction with specific molecular targets and pathways. The sterically hindered amine structure allows it to bind selectively to certain enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methylidyne(2,4,4-trimethylpentan-2-yl)azanium include:
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine .
Uniqueness
This compound is unique due to its sterically hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable component in the synthesis of complex organic molecules and drug candidates .
Properties
Molecular Formula |
C9H18N+ |
---|---|
Molecular Weight |
140.25 g/mol |
IUPAC Name |
methylidyne(2,4,4-trimethylpentan-2-yl)azanium |
InChI |
InChI=1S/C9H18N/c1-8(2,3)7-9(4,5)10-6/h6H,7H2,1-5H3/q+1 |
InChI Key |
HYYSQAIAGKLBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)[N+]#C |
Origin of Product |
United States |
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